D2 Receptor Affinity: SLV-310 vs. Haloperidol and Clozapine
SLV-310 demonstrates subnanomolar affinity for the D2 dopamine receptor (Ki = 5 nM), positioning it as a high-potency D2 antagonist. For comparison, haloperidol exhibits D2 Ki values ranging from 0.6–4 nM across various assay systems, while clozapine shows markedly weaker D2 affinity with Ki values typically between 100–400 nM [1]. The potency of SLV-310 is approximately 20- to 80-fold higher than clozapine at the D2 receptor [2].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5 nM |
| Comparator Or Baseline | Haloperidol: Ki = 0.6–4 nM; Clozapine: Ki = 100–400 nM |
| Quantified Difference | SLV-310 is ~20–80× more potent than clozapine; ~1.25–8× less potent than haloperidol |
| Conditions | Radioligand displacement assays using recombinant human D2 receptors |
Why This Matters
High D2 potency is essential for antipsychotic efficacy against positive symptoms; SLV-310 achieves potent D2 blockade while maintaining serotonergic activity, potentially offering a more balanced side-effect profile than pure D2 antagonists.
- [1] BindingDB. SLV-310 D2 Ki = 5 nM. Haloperidol D2 Ki reference values from literature. View Source
- [2] Roth BL, Sheffler DJ, Kroeze WK. Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nat Rev Drug Discov. 2004 Apr;3(4):353-9. (Clozapine D2 Ki = 100–400 nM). View Source
